molecular formula C16H18N2O B14528525 4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one CAS No. 62747-99-3

4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one

Cat. No.: B14528525
CAS No.: 62747-99-3
M. Wt: 254.33 g/mol
InChI Key: QAZMBGRVQRBXJJ-UHFFFAOYSA-N
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Description

4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one typically involves the reaction of 4-methylquinoline with appropriate reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may yield reduced quinoline derivatives.

Scientific Research Applications

4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific molecular targets and pathways for this compound would depend on its structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one include other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

CAS No.

62747-99-3

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one

InChI

InChI=1S/C16H18N2O/c1-11(2)15(19)8-10-17-14-6-4-5-13-12(3)7-9-18-16(13)14/h4-11,17H,1-3H3

InChI Key

QAZMBGRVQRBXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)NC=CC(=O)C(C)C

Origin of Product

United States

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